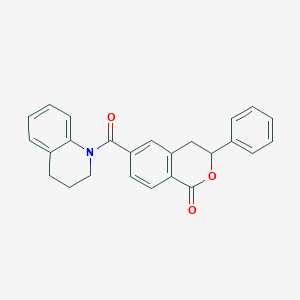

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one

Description

The compound 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one is a hybrid heterocyclic molecule featuring a fused isochromenone core substituted with a phenyl group at position 3 and a 3,4-dihydroquinoline-derived carbonyl moiety at position 4.

The isochromenone ring system contributes rigidity and planar aromaticity, while the 3,4-dihydroquinoline substituent introduces a partially saturated bicyclic structure that may enhance solubility and modulate electronic properties. The phenyl group at position 3 likely influences steric interactions and lipophilicity, which are critical for target binding .

Properties

Molecular Formula |

C25H21NO3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

6-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-phenyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C25H21NO3/c27-24(26-14-6-10-17-7-4-5-11-22(17)26)19-12-13-21-20(15-19)16-23(29-25(21)28)18-8-2-1-3-9-18/h1-5,7-9,11-13,15,23H,6,10,14,16H2 |

InChI Key |

OUPKQDRFIYUYHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one typically involves multi-step organic reactions. One common approach is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an anhydride with an imine to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Castagnoli–Cushman reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline and isochromene derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline and isochromene derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as antioomycete agents against phytopathogens.

Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one involves the disruption of biological membrane systems in target organisms . This disruption can lead to cell death or inhibition of cell growth. The compound may also interact with specific molecular targets and pathways, although detailed studies are needed to fully elucidate these interactions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Differentiators

- Target vs. Patent Compounds (): The patented quinoline-dihydroquinoline hybrids feature bulky piperidinylidene acetamide and tetrahydrofuran groups, which likely enhance target specificity but increase molecular weight (>500 Da vs. ~377 Da for the target) .

- Target vs.

Biological Activity

The compound 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one is a derivative of the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multi-step reactions starting from 3,4-dihydroquinolinone and phenyl derivatives. The synthetic route may include coupling agents like EDCI and bases such as triethylamine to facilitate the formation of the amide bond between quinoline and isochromenone derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays showed that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| A549 (lung cancer) | 8.2 | Cell cycle arrest |

| HeLa (cervical cancer) | 12.0 | Mitochondrial dysfunction |

Neuroprotective Effects

The compound has shown promise in neurodegenerative disease models, particularly Alzheimer's disease. It acts as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key enzymes involved in neurodegeneration.

In a study evaluating similar compounds:

- AChE Inhibition : The compound exhibited an IC50 value of 0.28 µM against human AChE.

- MAO Inhibition : It also showed significant inhibition against MAO-B with an IC50 value of 0.91 µM.

These activities suggest a potential role in enhancing cholinergic transmission and protecting neuronal cells from oxidative stress.

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties. The tested compound demonstrated activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

- Alzheimer's Disease Model : In a preclinical study using transgenic mice models for Alzheimer's, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histopathological analysis revealed reduced amyloid plaque formation.

- Cancer Cell Lines : A series of experiments on human breast cancer cell lines indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.

Q & A

Q. What are the key challenges in synthesizing 6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-phenyl-3,4-dihydro-1H-isochromen-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis challenges include low yields due to steric hindrance from the phenyl and dihydroquinoline groups and side reactions during cyclization. Optimization strategies include:

- Catalysts : Use palladium-based catalysts for cross-coupling reactions or acidic/basic catalysts for cyclization steps (e.g., NaH in DMF for nucleophilic substitutions) .

- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance solubility of intermediates .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition, while reflux conditions (e.g., 110°C in dioxane) facilitate acylations .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and diastereotopic protons in the dihydroquinoline and isochromenone moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting impurities .

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity (>95% for biological assays) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or anticancer potential?

Methodological Answer:

- Assay Design :

- Enzyme Inhibition : Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method) with donepezil as a positive control. Measure IC₅₀ values via spectrophotometric monitoring of thiocholine production .

- Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 μM). Include cisplatin as a reference .

- Controls : Use vehicle (DMSO) and reference compound controls. Replicate experiments ≥3 times .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and statistical significance (p<0.05 via ANOVA) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell line origins, serum concentrations, incubation times). Variability in AChE sources (human vs. electric eel) may explain discrepancies .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC. Stabilize with antioxidants (e.g., ascorbic acid) if oxidation occurs .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends. Address outliers via Grubbs’ test .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

- Environmental Persistence : Conduct hydrolysis/photolysis studies under simulated sunlight (UV lamp, λ=254 nm) and analyze degradation products via LC-MS .

- Bioaccumulation : Measure logP values (shake-flask method) and model bioaccumulation factors (BCF) using EPI Suite .

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48h LC₅₀) and algal growth inhibition assays (Raphidocelis subcapitata, 72h EC₅₀) .

Q. How can the compound’s stability be optimized under various storage conditions?

Methodological Answer:

- Storage Conditions :

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed carbonyl groups) indicate need for desiccants .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.